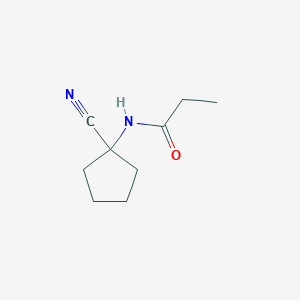

N-(1-cyanocyclopentyl)propanamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-8(12)11-9(7-10)5-3-4-6-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGNGSDETJUNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-cyanocyclopentyl)propanamide can be synthesized through the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclopentyl)propanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between N-(1-cyanocyclopentyl)propanamide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₆N₂O | 180.25 | Amide, nitrile | 1-cyanocyclopentyl |

| 3-cyclopentyl-N-methylpropanamide | C₉H₁₇NO | 155.24 | Amide | Cyclopentyl, N-methyl |

| 2-amino-3-phenylpropanamide | C₉H₁₂N₂O | 164.21 | Amide, amine, phenyl | 2-amino, 3-phenyl |

Key Observations:

This compound has a nitrile group on the cyclopentane ring, enhancing its polarity compared to the purely hydrocarbon substituents in 3-cyclopentyl-N-methylpropanamide .

2-amino-3-phenylpropanamide contains an amine group and a phenyl ring, which may increase its hydrogen-bonding capacity and aromatic interactions compared to the nitrile-containing analog .

Implications for Bioactivity

- Bioherbicidal Potential: identifies 2-amino-3-phenylpropanamide as part of a group of novel propanamide derivatives with reported bioherbicidal activity. The phenyl and amine groups may contribute to its interaction with plant enzymes or receptors . In contrast, the nitrile group in this compound could confer distinct reactivity, such as irreversible binding to cysteine residues in target proteins, a mechanism common in nitrile-containing herbicides .

- Solubility and Reactivity: The nitrile group in this compound may reduce aqueous solubility compared to the amine-containing analog but enhance electrophilicity, a critical factor in designing prodrugs or enzyme inhibitors .

Research Findings and Data Gaps

- This compound: Limited explicit bioactivity data are available in the provided evidence.

- 3-cyclopentyl-N-methylpropanamide: No specific bioactivity is cited in , but its lipophilic profile (due to the cyclopentyl and N-methyl groups) may favor membrane permeability in drug design .

- 2-amino-3-phenylpropanamide: Explicitly linked to bioherbicidal activity in plant species, highlighting the role of aromatic and amine groups in agrochemical efficacy .

Biological Activity

N-(1-cyanocyclopentyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyanocyclopentyl moiety attached to a propanamide backbone. This structural arrangement suggests potential interactions with various biological targets, particularly in the context of drug development.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may inhibit specific enzymes that are crucial for cellular processes.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways.

- Nucleic Acid Interaction : Potential interference with DNA or RNA functions has been suggested, which could affect gene expression and cellular proliferation.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

- Antineoplastic Activity : Preliminary studies indicate that this compound may exhibit antitumor effects, particularly against specific cancer cell lines. This activity is linked to its ability to induce apoptosis and inhibit cell proliferation .

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess this activity, although specific studies are needed to confirm this .

- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, indicating a broader therapeutic potential.

Case Studies and Experimental Evidence

-

Antitumor Efficacy :

- A study evaluated the effects of this compound on pancreatic cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at varying concentrations.

- Table 1 summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Pancreatic Cancer 15.2 Apoptosis induction Lung Cancer 20.5 Cell cycle arrest Breast Cancer 18.0 Inhibition of proliferation -

Antimicrobial Activity :

- A preliminary screening assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Neuroprotective Studies :

- In vitro studies involving neuronal cell cultures indicated that this compound could protect against oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.